5-(4-Butoxyphenyl)-1,2-oxazole
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Overview
Description
5-(4-Butoxyphenyl)-1,2-oxazole is an organic compound that belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Butoxyphenyl)-1,2-oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-butoxybenzoyl chloride with hydroxylamine to form the corresponding oxime, which is then cyclized under acidic conditions to yield the oxazole ring . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-(4-Butoxyphenyl)-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxazole N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
5-(4-Butoxyphenyl)-1,2-oxazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as polymers with specific properties.
Mechanism of Action
The mechanism by which 5-(4-Butoxyphenyl)-1,2-oxazole exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved can vary, but often include interactions with cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
4-Butoxyphenyl derivatives: Compounds like 4-butoxyphenylacetohydroxamic acid and 4-butoxyphenylpent-4-en-1-ol share structural similarities and may exhibit similar chemical behaviors.
Uniqueness
5-(4-Butoxyphenyl)-1,2-oxazole is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
502651-54-9 |
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Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
5-(4-butoxyphenyl)-1,2-oxazole |
InChI |
InChI=1S/C13H15NO2/c1-2-3-10-15-12-6-4-11(5-7-12)13-8-9-14-16-13/h4-9H,2-3,10H2,1H3 |
InChI Key |
RTCYVSYLJFBKLB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=CC=NO2 |
Origin of Product |
United States |
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